![molecular formula C18H21ClN4O B2971590 2-氯-N-((6-甲基-2-(哌啶-1-基)嘧啶-4-基)甲基)苯甲酰胺 CAS No. 1797619-91-0](/img/structure/B2971590.png)
2-氯-N-((6-甲基-2-(哌啶-1-基)嘧啶-4-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
新颖合成技术和化合物分析
与2-氯-N-((6-甲基-2-(哌啶-1-基)嘧啶-4-基)甲基)苯甲酰胺相关的化合物研究促进了合成技术和分析方法的进步。例如,非水毛细管电泳分离方法的开发用于伊马替尼甲磺酸盐和相关物质,突出了分析类似复杂有机化合物的精确性。该技术利用甲醇中的50 mM Tris和50 mM甲磺酸缓冲液,展示了一种对这类化合物进行质量控制的有效方法,包括检测合成批次中的相关物质 (Ye et al., 2012)。
药物代谢和药代动力学
了解复杂苯甲酰胺的代谢和药代动力学对于药物开发至关重要。对作为一种新型抗肿瘤酪氨酸激酶抑制剂的氟马替尼的代谢的研究,提供了对类似化合物代谢途径的见解。确定慢性髓性白血病患者中的主要代谢物有助于优化给药剂量并减少潜在毒性。这项研究概述了将N-去甲基化、N-氧化、羟基化和酰胺水解作为主要代谢途径进行研究的重要性,这可能与2-氯-N-((6-甲基-2-(哌啶-1-基)嘧啶-4-基)甲基)苯甲酰胺的代谢有关 (Gong et al., 2010)。
合成和评价用于治疗应用的衍生物
从2-氯-N-((6-甲基-2-(哌啶-1-基)嘧啶-4-基)甲基)苯甲酰胺等基础化合物合成新颖衍生物具有潜在的治疗应用。对硫代嘧啶、吡喃、吡唑啉和噻唑并嘧啶衍生物的合成和药理学评价的研究阐明了创建具有潜在镇痛和抗帕金森病活性的化合物的的方法。此类研究证明了从复杂苯甲酰胺衍生新的治疗剂的可行性,提供了对增强生物活性的结构修饰的见解 (Amr et al., 2008)。
抗菌和抗真菌应用
对包括与2-氯-N-((6-甲基-2-(哌啶-1-基)嘧啶-4-基)甲基)苯甲酰胺在结构上相关的化合物在内的苯甲酰胺衍生物的抗菌和抗真菌特性的探索性研究揭示了有希望的结果。新型2-(取代氨基)烷基硫代嘧啶-4(3H)-酮的合成及其对一系列微生物剂的评价表明具有显著的抗菌活性。这为将这些化合物应用于治疗传染病开辟了途径,展示了苯甲酰胺衍生物在抗菌治疗中研究的更广泛影响 (Attia et al., 2013)。
作用机制
Target of Action
Similar compounds have been found to target the janus kinases (jaks) and their downstream effectors, signal transducer and activator of transcription proteins (stats) . These proteins form a critical immune cell signaling circuit, which is of fundamental importance in innate immunity, inflammation, and hematopoiesis .
Mode of Action
Similar compounds have been found to inhibit the activity of their target proteins, thereby disrupting the signaling pathways they are involved in .
Biochemical Pathways
Compounds that target jaks and stats are known to affect the jak-stat signaling pathway . This pathway is involved in processes such as cell growth, cell proliferation, and immune response .
Pharmacokinetics
Similar compounds have been found to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
Similar compounds have been found to inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
属性
IUPAC Name |
2-chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-13-11-14(22-18(21-13)23-9-5-2-6-10-23)12-20-17(24)15-7-3-4-8-16(15)19/h3-4,7-8,11H,2,5-6,9-10,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWONHCFZDGDJIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。